Bis(2-hydroxypropyl)methyloctadecylammonium bromide
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Overview
Description
Bis(2-hydroxypropyl)methyloctadecylammonium bromide: is a quaternary ammonium compound with the chemical formula C25H54BrNO2 and a molecular weight of 480.60576 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)methyloctadecylammonium bromide typically involves the reaction of octadecylamine with 2-chloropropanol in the presence of a base, followed by quaternization with methyl bromide . The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide is used to neutralize the reaction mixture.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of octadecylamine and 2-chloropropanol.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxypropyl)methyloctadecylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Azides, cyanides, or other substituted derivatives.
Scientific Research Applications
Chemistry: Bis(2-hydroxypropyl)methyloctadecylammonium bromide is used as a surfactant in chemical reactions to stabilize emulsions and enhance reaction rates .
Biology: In biological research, it is used to study cell membrane interactions and as a component in the formulation of liposomes for drug delivery .
Medicine: The compound is explored for its potential in antimicrobial formulations due to its ability to disrupt microbial cell membranes .
Industry: It is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties .
Mechanism of Action
The mechanism of action of bis(2-hydroxypropyl)methyloctadecylammonium bromide involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to cell lysis . This property is particularly useful in antimicrobial applications, where it targets microbial cell membranes.
Comparison with Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide (DTAB): A shorter-chain analogue with similar applications in surfactant chemistry.
Uniqueness: Bis(2-hydroxypropyl)methyloctadecylammonium bromide is unique due to its dual hydroxypropyl groups, which enhance its solubility and interaction with biological membranes compared to other quaternary ammonium compounds .
Properties
CAS No. |
94160-21-1 |
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Molecular Formula |
C25H54BrNO2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
bis(2-hydroxypropyl)-methyl-octadecylazanium;bromide |
InChI |
InChI=1S/C25H54NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,22-24(2)27)23-25(3)28;/h24-25,27-28H,5-23H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KMUHMZLSPVOJTD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CC(C)O)CC(C)O.[Br-] |
Origin of Product |
United States |
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